molecular formula C17H27NaO3S B3415428 Benzenesulfonic acid, 4-undecyl-, sodium salt CAS No. 20466-34-6

Benzenesulfonic acid, 4-undecyl-, sodium salt

Cat. No. B3415428
CAS RN: 20466-34-6
M. Wt: 334.5 g/mol
InChI Key: BBXSRNGXHHCIMV-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-undecyl-, sodium salt, also known as N-Undecylbenzenesulfonic Acid, is an anionic surfactant .


Synthesis Analysis

The synthesis of sulfonates, such as Benzenesulfonic acid, 4-undecyl-, sodium salt, is typically achieved through a sulfonation reaction in a continuous reactor like a falling film reactor. The reaction involves 4-C10-13-sec-alkylbenzene and sulfur trioxide, followed by neutralization with sodium hydroxide or sodium carbonate .


Molecular Structure Analysis

The molecular formula of Benzenesulfonic acid, 4-undecyl-, sodium salt is C6H5NaO3S . The IUPAC name is sodium;benzenesulfonate . The SMILES string representation is C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] which provides a way to represent the structure using ASCII strings .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C. Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .


Physical And Chemical Properties Analysis

Benzenesulfonic acid, 4-undecyl-, sodium salt is a white, crystalline solid . It is soluble in water . The density is 1.124 g/mL at 25 °C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system . It is also considered stable but is flammable and can cause moderate irritation to skin, eye, and respiratory system .

Future Directions

Benzenesulfonic acid, 4-undecyl-, sodium salt has been used in Raman spectroscopic determination of molecular structural features in sulfonated polystyrene resins. It was used as an electrolyte in the formation of polypyrrole coatings with varying surface morphology on stainless steel . These applications suggest potential future directions in the fields of spectroscopy and materials science.

properties

IUPAC Name

sodium;4-undecylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20;/h12-15H,2-11H2,1H3,(H,18,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXSRNGXHHCIMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-undecyl-, sodium salt

CAS RN

20466-34-6
Record name Benzenesulfonic acid, 4-undecyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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